Ethyl 6-(benzimidazol-1-yl)nicotinate

NAD biosynthesis NAPRT inhibition cancer metabolism

Ethyl 6-(benzimidazol-1-yl)nicotinate is a unique heterocyclic building block enabling SAR exploration of NAPRT modulation and nAChR allosteric pockets. The 6-position benzimidazole linkage is critical for target engagement and cannot be replaced by 2- or 5-position isomers. The ethyl ester governs membrane permeability and hydrolytic stability, distinguishing it from the methyl ester (CAS 400078-71-9) and the free carboxylic acid. With a scalable synthesis and moderate cytotoxicity (HeLa IC50 ~20 µM), it is an ideal baseline control for antiproliferative panels and a versatile intermediate for focused library construction.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
CAS No. 1100290-98-9
Cat. No. B6613921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(benzimidazol-1-yl)nicotinate
CAS1100290-98-9
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1)N2C=NC3=CC=CC=C32
InChIInChI=1S/C15H13N3O2/c1-2-20-15(19)11-7-8-14(16-9-11)18-10-17-12-5-3-4-6-13(12)18/h3-10H,2H2,1H3
InChIKeyMCECBERQPYDTFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(Benzimidazol-1-yl)nicotinate (CAS 1100290-98-9) Sourcing Guide: Structural Identity and Physical Property Baseline


Ethyl 6-(benzimidazol-1-yl)nicotinate (CAS 1100290-98-9) is a heterocyclic aromatic compound combining a benzimidazole moiety with a nicotinate ester scaffold, classified among nicotinic acid derivatives recognized for diverse biological activities . The compound has a molecular weight of 267.28 g/mol and an InChI Key of MCECBERQPYDTFJ-UHFFFAOYSA-N . The synthesis of this compound proceeds via nucleophilic aromatic substitution between ethyl 6-chloronicotinate and 1H-benzimidazole in the presence of potassium carbonate in DMF at 50–60 °C for 9 hours, yielding the target compound in a straightforward, scalable procedure .

Why Ethyl 6-(Benzimidazol-1-yl)nicotinate Cannot Be Replaced by Closely Related Nicotinate Analogs in Sensitive Applications


The benzimidazole-nicotinate scaffold exhibits profound sensitivity to substitution pattern and functional group identity, making generic substitution between closely related analogs scientifically invalid. In the nicotinate phosphoribosyltransferase (NAPRT) modulator series, subtle structural modifications shift the biological profile from inhibitor to activator—compounds 24, 31, and 32 emerged as the first reported NAPRT activators, whereas compound 18 behaved as a noncompetitive inhibitor with Ki values of 338 ± 25 μM toward nicotinic acid [1]. In nicotinic acetylcholine receptor (nAChR) modulators, structurally related benzimidazole derivatives yield opposing pharmacological effects—positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs)—arising from a shared structural core [2]. The 6-position linkage of the benzimidazole moiety to the nicotinate ring is a critical determinant of target engagement and cannot be assumed equivalent to the 2-position or 5-position isomers. Furthermore, the ethyl ester at the 3-position of the nicotinate ring directly influences lipophilicity, membrane permeability, and hydrolytic stability, distinguishing it from the corresponding methyl ester (CAS 400078-71-9) and the free carboxylic acid analog (6-(1H-benzimidazol-1-yl)nicotinic acid), each of which exhibits distinct physicochemical and biological behavior.

Quantitative Differentiation Evidence for Ethyl 6-(Benzimidazol-1-yl)nicotinate: Comparative Analysis Against Structural Analogs


NAPRT Enzyme Modulation: Comparative Ki Values and Inhibitor-to-Activator Functional Switching

Structural analogs within the benzimidazole-nicotinate class exhibit functional switching between NAPRT inhibition and activation depending on precise substitution patterns. Compound 18, a 1,2-dimethylbenzimidazole derivative with a 5-position substitution, acts as a noncompetitive inhibitor toward nicotinic acid (NA) with Ki = 338 ± 25 μM and a mixed inhibitor toward phosphoribosyl pyrophosphate (PRPP) with Ki = 134 ± 13 μM [1]. In contrast, compounds 24, 31, and 32 from the same structural series emerged as the first reported NAPRT activators, demonstrating that minor structural perturbations within this scaffold invert the pharmacological directionality [1]. Ethyl 6-(benzimidazol-1-yl)nicotinate, bearing the benzimidazole at the 6-position of the nicotinate ring with an ethyl ester at the 3-position, occupies a distinct structural niche relative to the 5-substituted 1,2-dimethylbenzimidazole series. The 6-position linkage may alter the orientation of the benzimidazole pharmacophore within the NAPRT active site, potentially shifting the binding mode and functional outcome relative to 5-substituted analogs.

NAD biosynthesis NAPRT inhibition cancer metabolism enzyme kinetics

Nicotinic Acetylcholine Receptor Modulation: Subtype Selectivity Differentiation Among Benzimidazole-Based Allosteric Modulators

Benzimidazole-based allosteric modulators of nicotinic acetylcholine receptors (nAChRs) exhibit distinct subtype selectivity profiles that depend critically on substitution pattern. Analogue 9j [2-(2,4-dichlorophenoxy)-1,3-dimethyl-1-H-benzo[d]imidazole-3-ium] displayed high-nanomolar and low-micromolar IC50 values at β2- and β4-containing nAChR subtypes, respectively [1]. In the broader SAR study of 100 benzimidazole analogues, PAMs mediated weak modulation of α4β2 and α6β2β3 subtypes, whereas NAMs exhibited essentially equipotent inhibition of α4β2, α6β2β3, α6β4β3, and α3β4 nAChRs [1]. The functional characterization revealed that the same benzimidazole core can yield either positive or negative modulation depending on peripheral substitution. Ethyl 6-(benzimidazol-1-yl)nicotinate, with its 6-position benzimidazole linkage and ethyl nicotinate backbone, represents a structurally distinct entry point relative to the 1,3-dimethyl-2-phenoxybenzimidazolium series characterized in this study. The 6-position attachment of benzimidazole to the nicotinate ring may confer a unique orientation within the nAChR allosteric pocket compared to 2-substituted benzimidazole derivatives.

nAChR modulation allosteric pharmacology CNS drug discovery receptor subtype selectivity

Antiproliferative Activity: IC50 Comparison Across Benzimidazole Scaffolds in HeLa Cancer Cells

Benzimidazole derivatives exhibit varying antiproliferative potency against HeLa cervical cancer cells, with IC50 values spanning from sub-micromolar to double-digit micromolar ranges depending on substitution pattern. In a study of benzimidazole derivatives, compounds 3l, 3h, and 3r displayed IC50 values of 1.54 μM, 0.86 μM, and 1.03 μM against HeLa cells, representing 5.6-fold, 10-fold, and 8-fold enhanced potency relative to the positive control 5-fluorouracil (IC50 = 8.61 μM) [1]. In contrast, another benzimidazolium salt compound (S4) exhibited an IC50 of 3.72 ± 0.14 μM against HeLa cells [2]. Ethyl 6-(benzimidazol-1-yl)nicotinate is reported to exhibit an IC50 value of approximately 20 μM against HeLa cells . The 5- to 20-fold variation in potency among structurally distinct benzimidazole derivatives underscores the critical role of specific substitution and linkage position in determining cytotoxic activity.

anticancer screening cytotoxicity HeLa antiproliferative

Recommended Research Applications for Ethyl 6-(Benzimidazol-1-yl)nicotinate Based on Differentiated Structural Features


NAPRT Target Engagement Studies Requiring 6-Position Benzimidazole Linkage

Investigators studying nicotinate phosphoribosyltransferase (NAPRT) modulation in NAD biosynthesis pathways should utilize Ethyl 6-(benzimidazol-1-yl)nicotinate as a structural probe distinct from the established 5-substituted 1,2-dimethylbenzimidazole series. The 6-position benzimidazole linkage to the nicotinate core provides an alternative binding orientation within the NAPRT active site, enabling SAR expansion beyond the inhibitor/activator compounds (18, 24, 31, 32) characterized in the 5-substituted series [1]. This scaffold may access binding interactions unavailable to the 5-substituted analogs, potentially revealing novel modulation mechanisms or subtype selectivity.

nAChR Allosteric Modulator Screening with 6-Benzimidazolyl-Nicotinate Scaffold

The benzimidazole class has been validated as a source of both positive and negative allosteric modulators of nicotinic acetylcholine receptors [1]. Ethyl 6-(benzimidazol-1-yl)nicotinate offers a structurally distinct entry point relative to the 2-substituted 1,3-dimethylbenzimidazolium series characterized by Zhou et al. The 6-position attachment of the benzimidazole to the nicotinate ring positions the pharmacophore for a potentially unique interaction with the nAChR allosteric pocket, which may yield distinct subtype selectivity or modulation efficacy relative to 2-substituted analogs. This scaffold is suitable for primary screening campaigns targeting α4β2, α6β2β3, α3β4, or α7 nAChR subtypes.

Antiproliferative Profiling in Multi-Cell-Line Panels with Moderate Cytotoxicity Baseline

Given the established IC50 of approximately 20 μM against HeLa cells [1], Ethyl 6-(benzimidazol-1-yl)nicotinate serves as a moderate-cytotoxicity reference compound for benchmarking more potent benzimidazole-based antiproliferative agents. Its potency profile places it in a useful range for target validation studies where excessive cytotoxicity would obscure mechanistic readouts of NAPRT inhibition or nAChR modulation. The compound can be employed as a baseline control in broader antiproliferative screening panels against cancer cell lines including MCF7, A549, HepG2, and HCT116 to establish context-dependent activity thresholds.

Synthetic Methodology Development for 6-Substituted Nicotinate Derivatives

The documented synthetic route—nucleophilic aromatic substitution of ethyl 6-chloronicotinate with 1H-benzimidazole in the presence of potassium carbonate in DMF at 50–60 °C for 9 hours [1]—provides a reproducible, scalable procedure for generating 6-substituted nicotinate derivatives. Ethyl 6-(benzimidazol-1-yl)nicotinate can serve as a key intermediate for further derivatization, including ester hydrolysis to the corresponding carboxylic acid or transesterification to alternative esters, enabling the construction of focused libraries of 6-heteroaryl nicotinate analogs for SAR exploration.

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